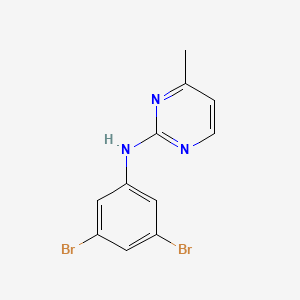
2,4,6-Trimethylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their aromaticity and diverse reactivity, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Bartoli indole synthesis is a notable method where isopropenylmagnesium bromide reacts with 4-bromo-3-nitrotoluene in tetrahydrofuran at -40°C to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Scientific Research Applications
2,4,6-Trimethylindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylindole involves its interaction with various molecular targets and pathways. The indole ring’s electron-rich nature allows it to participate in multiple biochemical reactions, influencing cellular processes and signaling pathways. The compound’s specific effects depend on its structural modifications and the biological context in which it is used .
Comparison with Similar Compounds
1H-Indole: The parent compound of 2,4,6-Trimethylindole, known for its wide range of biological activities.
1,2,3-Trimethyl-1H-indole: Another methylated indole derivative with similar chemical properties.
3,5,7-Trimethyl-1H-indole-2-carboxylic acid: A carboxylated derivative with distinct reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at positions 2, 4, and 6 influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2,4,6-trimethyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-7-4-8(2)10-6-9(3)12-11(10)5-7/h4-6,12H,1-3H3 |
InChI Key |
PMMQMNKNOQKZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[5-(hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8681811.png)







![tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B8681861.png)





